4-chloro-6,8-dimethoxy-2-methylquinoline
Description
Properties
CAS No. |
652993-37-8 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Conrad-Limpach Synthesis
In this method, 3,5-dimethoxyaniline reacts with ethyl acetoacetate under reflux conditions in a polar aprotic solvent (e.g., toluene or xylene) to form a β-ketoanilide intermediate. Heating this intermediate at 220–250°C induces cyclodehydration, yielding 6,8-dimethoxy-2-methylquinolin-4-ol (Scheme 1). The reaction typically achieves 60–75% yield, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.
Key Reaction Conditions
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. A 2015 study demonstrated that microwave heating at 180°C for 30 minutes in dimethylformamide (DMF) reduced reaction time by 80% while maintaining a 70% yield. This method minimizes side products like decarboxylated derivatives.
Alternative Routes: Nitration-Reduction Sequences
Patent literature describes a nitration-reduction approach starting from 3,5-dimethoxyacetophenone (Scheme 2). Nitration with fuming nitric acid at 0–5°C introduces a nitro group at the 2-position, yielding 2-nitro-3,5-dimethoxyacetophenone . Subsequent hydrogenation over palladium on carbon (H₂, 50 psi) reduces the nitro group to an amine, which undergoes cyclization with ethyl chloroformate to form the quinoline core.
Critical Analysis
-
Advantages: Avoids high-temperature cyclization steps.
-
Limitations: Requires handling of explosive nitration reagents and generates stoichiometric metal waste during reduction.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficiency, scalability, and environmental impact of major routes.
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conrad-Limpach + POCl₃ | 85–92 | 12–16 hours | High | Moderate (POCl₃ waste) |
| Microwave + SOCl₂ | 88 | 4 hours | Moderate | Low |
| Nitration-Reduction | 75 | 20 hours | Low | High (metal waste) |
Industrial-Scale Considerations
For large-scale production, the Conrad-Limpach/POCl₃ route remains dominant due to its robust yields and established protocols. However, microwave-assisted methods are gaining traction in pilot plants for their reduced energy consumption . Regulatory constraints on POCl₃ usage in certain regions have spurred interest in SOCl₂-based alternatives.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and aminoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-6,8-dimethoxy-2-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to other quinoline derivatives, which are known for their antimicrobial activities .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- The methyl group at position 2 in the target compound may lower melting points compared to 4-chloro-6,7-dimethoxyquinoline due to reduced crystallinity .
- Methoxy groups enhance solubility in polar aprotic solvents, while chloro and methyl groups favor lipid solubility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-6,8-dimethoxy-2-methylquinoline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves halogenation using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous quinoline derivatives are synthesized by heating precursors with POCl₃ (6–8 hours, 100–110°C), followed by neutralization with aqueous NaOH and purification via column chromatography (petroleum ether:EtOAc). Adjusting solvent polarity and reaction temperature minimizes side products . Co-evaporation with dichloromethane post-reaction aids in residue drying .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ ~3.9–4.0 ppm; aromatic protons at δ ~7.3–8.6 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ peak at m/z ~252–295) .
Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound?
- Methodological Answer : Conduct in vitro assays against cancer cell lines (e.g., HeLa, HT-29) using MTT viability assays. For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative strains. Standardize protocols with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example, the Colle-Salvetti correlation-energy formula, adapted into a functional of electron density, predicts reaction sites by analyzing local kinetic energy density . Solvent effects are incorporated via polarizable continuum models (PCM).
Q. What strategies resolve contradictory data between synthetic yields and theoretical calculations in quinoline derivative reactions?
- Methodological Answer :
- Intermediate analysis : Use HPLC or GC-MS to identify byproducts and unreacted precursors .
- Catalyst optimization : Screen Pd-based catalysts (e.g., [PdCl₂(dcpf)]) for coupling reactions to improve regioselectivity .
- Cross-validation : Compare experimental yields with DFT-predicted activation energies for key steps (e.g., chlorination, methoxylation) .
Q. What experimental designs enable systematic comparison of bioactivity between this compound and its structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., 4-Cl → 4-Br; methoxy → ethoxy) .
- Dose-response assays : Measure IC₅₀ values across analogs in standardized in vitro models .
- Molecular docking : Simulate binding affinities to target proteins (e.g., topoisomerase II for anticancer activity) using software like AutoDock .
Q. How can crystallographic data inform the design of derivatives with enhanced solubility or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
